PPQ-102

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

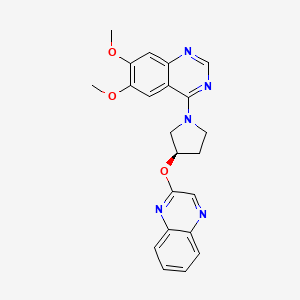

6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIIFKJMNRPNMT-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927691-21-2 | |

| Record name | PQ-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927691212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PQ-10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PQ-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63643I762J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Mechanism of PPQ-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPQ-102 has emerged as a highly potent, nanomolar inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation. As an uncharged molecule at physiological pH, this compound offers distinct advantages, including voltage-independent channel inhibition. Its ability to stabilize the closed state of the CFTR channel underscores its potential as a therapeutic agent for conditions such as polycystic kidney disease (PKD), where it has been shown to effectively reduce cyst size in preclinical models.

Core Mechanism of Action

This compound is a pyrimido-pyrrolo-quinoxalinedione compound that acts as a direct, reversible, and potent inhibitor of the CFTR chloride channel[1][2][3]. Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, which means its action is not dependent on the membrane potential[3][4].

The primary mechanism of this compound involves an alteration of the channel's gating kinetics. Patch-clamp analysis has revealed that this compound does not change the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po). This is achieved by stabilizing the closed state of the channel, leading to a marked increase in the mean channel closed time while the mean open time remains largely unaffected. This mode of action suggests an intracellular site of action, likely at the nucleotide-binding domains (NBDs) of the CFTR protein. The inhibition is reversible, with channel function being fully restored after washout of the compound.

The inhibition of CFTR-mediated chloride and fluid secretion is the basis for its therapeutic potential in polycystic kidney disease (PKD). By blocking CFTR function, this compound can prevent the accumulation of fluid within cysts, thereby inhibiting their expansion and even reducing the size of pre-existing cysts.

References

- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

PPQ-102: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pyrimido-pyrrolo-quinoxalinedione (PPQ) compound, PPQ-102. It details the discovery, multi-step synthesis, and biological activity of this potent, nanomolar-potency inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This document is intended for researchers and professionals in the fields of drug discovery and development.

Discovery and Biological Activity

This compound was identified through the screening of approximately 110,000 small synthetic and natural compounds for their ability to inhibit halide influx in epithelial cells expressing the CFTR protein.[1] This screening led to the discovery of a novel class of CFTR inhibitors, the pyrimido-pyrrolo-quinoxalinediones (PPQs).[1][2] Subsequent structure-activity relationship (SAR) studies on 347 analogues identified this compound, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, as the most potent compound in this class.[1]

This compound is a reversible and uncharged inhibitor at physiological pH, which allows it to act in a voltage-independent manner.[3] This is a key differentiator from many previous CFTR inhibitors. Patch-clamp analysis has revealed that this compound stabilizes the closed state of the CFTR channel, thereby inhibiting chloride ion flow. The compound has demonstrated significant potential in preclinical models of polycystic kidney disease (PKD), where it was shown to prevent cyst expansion and reduce the size of pre-formed cysts.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| Parameter | Value | Cell/System | Conditions | Reference |

| IC50 (CFTR Inhibition) | ~90 nM | CFTR-expressing FRT cells | Short-circuit current analysis, cAMP agonist (CPT-cAMP) stimulation | |

| Inhibition of Cyst Formation | ~60% at 0.5 µM | Embryonic kidney organ culture model of PKD | 4 days incubation with 8-Br-cAMP | |

| Inhibition of Cyst Formation | Near complete at 2.5 and 5 µM | Embryonic kidney organ culture model of PKD | 4 days incubation with 8-Br-cAMP | |

| CFTR Current Inhibition | ~65% at 0.5 µM | CFTR-expressing FRT cells | Whole-cell patch-clamp, 10 µM forskolin stimulation | |

| Effect on Channel Open Probability (Po) | Reduced from 0.50 ± 0.04 to 0.14 ± 0.03 | Single-channel patch-clamp | 1 µM this compound |

Synthesis of this compound

The synthesis of this compound is achieved through a six-step process, as detailed below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3,6-trimethyluracil (2)

-

Reactants: 6-methyluracil (1), dimethylsulfate (Me2SO4), NaOH.

-

Procedure: 6-methyluracil is methylated using dimethylsulfate in the presence of NaOH. The reaction mixture is heated to 40 °C for 4 hours.

-

Yield: 43%.

Step 2: Synthesis of 5-benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (3)

-

Reactants: 1,3,6-trimethyluracil (2), benzoyl chloride (PhCOCl), zinc chloride (ZnCl2).

-

Procedure: A Friedel–Crafts acylation is performed by refluxing 1,3,6-trimethyluracil with benzoyl chloride in toluene, using zinc chloride as a catalyst, for 6 hours.

-

Yield: 28%.

Step 3: Synthesis of 5-(bromo(phenyl)methyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (4)

-

Reactants: Compound 3, Bromine (Br2).

-

Procedure: Compound 3 is brominated using bromine in chloroform at room temperature for 2 hours.

-

Yield: 57%.

Step 4: Synthesis of N-(2-(1-(5-benzoyl-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-phenylmethylamino)phenyl)acetamide (5)

-

Reactants: Compound 4, N-(2-aminophenyl)acetamide.

-

Procedure: The brominated intermediate (4) is reacted with N-(2-aminophenyl)acetamide under microwave irradiation at 170 °C for 1 hour.

-

Yield: 51%.

Step 5: Synthesis of 5-((2-aminophenylamino)(phenyl)methyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (6)

-

Reactants: Compound 5, Hydrochloric acid (HCl).

-

Procedure: The acetamido group of compound 5 is hydrolyzed by refluxing with hydrochloric acid for 6 hours.

-

Yield: 67%.

Step 6: Synthesis of this compound

-

Reactants: Compound 6, 5-methylfuran-2-carbaldehyde.

-

Procedure: The resulting intermediate (6) undergoes cyclocondensation with 5-methylfurfural at 170 °C for 10 minutes to yield racemic this compound.

-

Yield: 43%.

Visualizations

Synthesis Workflow

Caption: Six-step synthesis workflow for this compound.

Mechanism of CFTR Inhibition by this compound

Caption: this compound stabilizes the closed state of the CFTR channel.

References

- 1. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

PPQ-102 Structure-Activity Relationship: A Technical Guide

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PPQ-102, a potent, nanomolar inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This compound, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, has emerged from the screening of a large compound library and subsequent analog testing.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the quantitative SAR data, experimental protocols for key assays, and visual representations of its mechanism of action and experimental evaluation.

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel crucial for ion and fluid transport across epithelial surfaces.[1] Its dysfunction is the cause of cystic fibrosis and its over-activation is implicated in secretory diarrheas and the progression of polycystic kidney disease (PKD).[1][2] this compound was identified as a promising therapeutic lead due to its high potency, with an IC50 of approximately 90 nM for CFTR inhibition. A key feature of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of inhibitors is that they are uncharged at physiological pH, making their inhibitory action independent of membrane potential.

Structure-Activity Relationship (SAR) of PPQ Analogs

The exploration of the SAR of the PPQ scaffold was conducted by screening 347 commercially available analogs. The key structural determinants for potent CFTR inhibition are summarized below.

Core Scaffold and Key Substitutions

The core structure of this compound is a pyrimido-pyrrolo-quinoxalinedione. The SAR studies revealed that specific substitutions at key positions on this scaffold are critical for inhibitory activity. The most potent analogs, including this compound, feature a 5-methyl furanyl moiety. Analogs containing phenyl groups at the same position were found to be slightly less potent. A phenyl ring at the 2-position of the pyrrole was a common feature among all active analogs.

Furthermore, methyl substitutions on the phenyl ring were shown to enhance the inhibitory potency of the compounds. A critical finding was that the stereochemistry of the molecule is crucial for its activity; aromatization of this compound to a planar structure, thereby removing the stereocenter, resulted in a complete loss of CFTR inhibition.

Quantitative SAR Data

The following table summarizes the CFTR inhibition data for this compound and selected analogs. The apparent IC50 values were determined using a fluorescence-based iodide influx assay and are considered semi-quantitative but are valuable for comparative analysis.

| Compound | R Group | Apparent IC50 (µM) | % Inhibition at 25 µM |

| PPQ-101 | 5-methyl furanyl | ~1 | >50% |

| This compound | 5-methyl furanyl | ~0.09 | >50% |

| PPQ-103 | 5-methyl furanyl | ~5 | >50% |

| PPQ-201 | Phenyl | ~5 | >50% |

| PPQ-202 | Phenyl | ~5 | >50% |

| PPQ-203 | Phenyl | ~10 | >50% |

| PPQ-209 | Phenyl | ~10 | >50% |

| PPQ-210 | Phenyl | ~10 | >50% |

| PPQ-213 | Phenyl | ~5 | >50% |

| PPQ-215 | Phenyl | ~5 | >50% |

| PPQ-102b | (Aromatized this compound) | Inactive | <50% |

Mechanism of Action

Electrophysiological studies have elucidated the mechanism by which this compound inhibits CFTR. Patch-clamp analysis revealed that this compound does not alter the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po). This is achieved by stabilizing the closed state of the channel, as evidenced by a marked increase in the mean channel closed time without a significant change in the mean channel open time. The inhibition is voltage-independent, consistent with the uncharged nature of the molecule.

Experimental Protocols

The identification and characterization of this compound involved a series of key experiments, from high-throughput screening to detailed electrophysiological analysis and in vivo modeling.

High-Throughput Screening: Fluorescence-Based Iodide Influx Assay

The initial screening of the compound library was performed using a fluorescence-based iodide influx assay in Fischer rat thyroid (FRT) cells co-expressing human CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q).

-

Cell Culture: FRT cells stably expressing human wild-type CFTR and YFP-H148Q were plated in 96-well microplates.

-

Compound Addition: Compounds from the library were added to the cells.

-

CFTR Activation: CFTR was activated using a cocktail of 10 µM forskolin and 100 µM 3-isobutyl-1-methylxanthine (IBMX).

-

Iodide Influx: The extracellular solution was rapidly exchanged for an iodide-containing solution.

-

Fluorescence Quenching: The influx of iodide through open CFTR channels quenches the YFP fluorescence. The rate of fluorescence decay was measured using a plate reader.

-

Data Analysis: The rate of fluorescence quenching is proportional to CFTR-mediated iodide influx. Inhibition was calculated by comparing the quenching rate in the presence of a test compound to that of a vehicle control.

Electrophysiological Analysis: Short-Circuit Current Measurements

Quantitative assessment of CFTR inhibition and determination of IC50 values were performed by measuring short-circuit current (Isc) in polarized epithelial cell monolayers.

-

Cell Culture: Human colonic adenocarcinoma (T84) cells or CFTR-expressing FRT cells were grown on permeable filter supports to form confluent, polarized monolayers.

-

Ussing Chamber Setup: The filter supports were mounted in Ussing chambers, and the basolateral membrane was permeabilized with amphotericin B to isolate the apical CFTR-mediated chloride current.

-

CFTR Activation: CFTR was maximally activated with forskolin (10 µM) and IBMX (100 µM).

-

Inhibitor Addition: this compound was added to the apical side of the monolayer at varying concentrations.

-

Current Measurement: The transepithelial chloride current was measured using a voltage-clamp amplifier.

-

Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 value.

Single-Channel Analysis: Patch-Clamp Electrophysiology

The molecular mechanism of CFTR inhibition by this compound was investigated using patch-clamp electrophysiology on CFTR-expressing FRT cells.

-

Cell Preparation: FRT cells expressing CFTR were used for whole-cell and cell-attached patch-clamp recordings.

-

Recording Configuration:

-

Whole-cell: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell. This configuration was used to measure macroscopic CFTR currents and assess voltage-independence.

-

Cell-attached: A tight seal is formed between the pipette and the cell membrane, allowing the recording of single-channel currents without disrupting the intracellular environment.

-

-

CFTR Activation: CFTR channels in the patch were activated by adding 10 µM forskolin and 100 µM IBMX to the bath solution.

-

This compound Application: this compound was added to the bath solution.

-

Data Acquisition and Analysis: Single-channel currents were recorded and analyzed to determine unitary conductance, open probability (Po), mean open time, and mean closed time.

Preclinical Efficacy in a Polycystic Kidney Disease Model

The therapeutic potential of this compound was evaluated in a neonatal kidney organ culture model of PKD.

-

Organ Culture: Embryonic kidneys from E13.5 mice were cultured in a defined medium.

-

Cyst Induction: Cysts were induced by adding 100 µM 8-Br-cAMP to the culture medium.

-

This compound Treatment: this compound was added to the culture medium at different concentrations (0.5 µM and 5 µM) either at the beginning of the culture to prevent cyst formation or after cysts had formed to assess its ability to reduce the size of pre-existing cysts.

-

Outcome Measurement: Cyst volume was quantified by measuring the fractional kidney area occupied by cysts using transmission light microscopy.

-

Results: this compound was found to prevent cyst expansion and reduce the size of preformed cysts in this model, demonstrating its potential as a therapeutic agent for PKD.

Conclusion

This compound is a highly potent and specific inhibitor of the CFTR chloride channel that acts through a voltage-independent mechanism to stabilize the closed state of the channel. The structure-activity relationship studies have identified key structural features necessary for its high-affinity binding and inhibitory activity. Preclinical studies have demonstrated its efficacy in a model of polycystic kidney disease, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the SAR, mechanism of action, and experimental evaluation of this compound, serving as a valuable resource for researchers in the field of CFTR modulation and drug discovery.

References

The Kinetics of CFTR Inhibition by PPQ-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibition kinetics of PPQ-102, a potent, nanomolar-affinity inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This compound, a member of the pyrimido-pyrrolo-quinoxalinedione class of compounds, has been identified as a significant tool for studying CFTR function and a potential therapeutic agent for conditions such as secretory diarrheas and polycystic kidney disease.[1][2] This document summarizes the key quantitative data, details the experimental methodologies used to characterize its inhibitory action, and provides visual representations of its mechanism and the experimental workflows.

Quantitative Inhibition Data

The inhibitory potency and characteristics of this compound have been quantified through various electrophysiological and cell-based assays. The following tables summarize the key data points for easy comparison.

| Parameter | Value | Cell Line | Activating Conditions | Assay Type | Reference |

| IC50 | ~90 nM | Fischer Rat Thyroid (FRT) cells expressing human CFTR | 100 µM CPT-cAMP | Short-circuit current | [1][3][4] |

| IC50 | << 1 µM | T84 (human intestinal) and human bronchial epithelial cells | Forskolin and IBMX | Short-circuit current | |

| Inhibition | ~65% at 0.5 µM | FRT cells expressing human CFTR | 10 µM Forskolin | Whole-cell patch-clamp | |

| Reversibility | Complete | FRT cells expressing human CFTR | 2 µM this compound for 30 min, followed by 10 min washout | Short-circuit current | |

| Voltage Dependence | Voltage-independent | FRT cells expressing human CFTR | Not applicable | Whole-cell patch-clamp |

| Single-Channel Analysis Parameter | Control | 1 µM this compound | Cell Line | Activating Conditions | Assay Type | Reference |

| Open Probability (Po) | 0.50 ± 0.04 | 0.14 ± 0.03 | FRT cells expressing human CFTR | 10 µM Forskolin and 100 µM IBMX | Cell-attached patch-clamp | |

| Mean Open Time | No significant change | No significant change | FRT cells expressing human CFTR | 10 µM Forskolin and 100 µM IBMX | Cell-attached patch-clamp | |

| Mean Closed Time | - | Greatly increased | FRT cells expressing human CFTR | 10 µM Forskolin and 100 µM IBMX | Cell-attached patch-clamp | |

| Unitary Conductance | 7 pS (at +80mV) | No change | FRT cells expressing human CFTR | 10 µM Forskolin and 100 µM IBMX | Cell-attached patch-clamp |

Experimental Protocols

The characterization of this compound's inhibitory kinetics has relied on several key experimental methodologies. Below are detailed descriptions of these protocols.

High-Throughput Screening (HTS)

The discovery of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of CFTR inhibitors, including this compound, was the result of a large-scale screening of approximately 110,000 small molecules.

-

Assay Principle: The screening assay measured halide influx in CFTR-expressing epithelial cells. Inhibition of halide influx indicated potential CFTR inhibitory activity.

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

-

Protocol:

-

FRT cells were seeded in 96-well microplates.

-

Cells were incubated with the test compounds.

-

A cocktail of CFTR activators (e.g., forskolin, IBMX, and genistein) was added to stimulate CFTR-mediated halide influx.

-

The rate of YFP fluorescence quenching upon the addition of an iodide-containing solution was measured using a plate reader. A slower quenching rate in the presence of a compound indicated CFTR inhibition.

-

-

Hit Confirmation: Compounds showing significant inhibition were further evaluated through electrophysiological methods to confirm their activity and determine their potency.

Short-Circuit Current (Isc) Measurements

This technique provides a quantitative measure of transepithelial ion transport, which in CFTR-expressing epithelial monolayers, can be attributed to CFTR-mediated chloride secretion.

-

Cell Lines:

-

FRT cells expressing human CFTR.

-

T84 human colonic epithelial cells.

-

Human bronchial epithelial cells.

-

-

Protocol:

-

Epithelial cells were grown on permeable filter supports to form confluent monolayers.

-

The filter supports were mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current was measured.

-

To isolate CFTR-mediated chloride current, a basolateral-to-apical chloride gradient was established, and the basolateral membrane was permeabilized with a pore-forming agent like amphotericin B. This makes the apical membrane the rate-limiting barrier for chloride transport.

-

CFTR was activated by adding cAMP agonists such as CPT-cAMP, forskolin, and IBMX to the bathing solutions.

-

This compound was added in increasing concentrations to the apical or basolateral solution to determine the dose-dependent inhibition and calculate the IC50 value.

-

For reversibility studies, after inhibition with this compound, the compound was washed out, and the recovery of the CFTR-mediated current was monitored over time.

-

Patch-Clamp Electrophysiology

Patch-clamp techniques allow for the direct measurement of ion channel activity, providing insights into the mechanism of inhibition at the single-molecule level.

-

Configuration:

-

Whole-cell: Measures the summed current from all CFTR channels in the plasma membrane of a single cell.

-

Cell-attached: Allows for the recording of single-channel currents, providing information on channel gating (opening and closing) and conductance.

-

-

Cell Line: FRT cells expressing human CFTR.

-

Whole-Cell Protocol:

-

A glass micropipette with a small tip opening was sealed onto the membrane of a single cell.

-

The membrane patch under the pipette was ruptured to gain electrical access to the entire cell.

-

The membrane potential was held at a constant value (voltage-clamp), and the resulting current was recorded.

-

CFTR was activated with forskolin.

-

This compound was applied to the bath solution to assess its effect on the total CFTR current. The voltage-independence of the block was determined by applying a series of voltage steps and observing a linear current-voltage relationship both before and after inhibitor application.

-

-

Cell-Attached Protocol:

-

A tight seal was formed between the micropipette and the cell membrane without rupturing the patch. This isolates a small patch of membrane containing one or a few ion channels.

-

CFTR channels within the patch were activated by including forskolin and IBMX in the bath solution, which diffuses into the cell to activate the channels.

-

Single-channel currents were recorded at a constant holding potential (e.g., +80 mV).

-

This compound was added to the bath solution.

-

Analysis of the single-channel recordings allowed for the determination of open probability (Po), mean open time, mean closed time, and unitary conductance.

-

Visualizations

Proposed Mechanism of this compound Inhibition

The following diagram illustrates the proposed mechanism of action of this compound on the CFTR channel, which involves the stabilization of the closed state.

Caption: Proposed mechanism of this compound action on CFTR gating.

Experimental Workflow for IC50 Determination using Short-Circuit Current

This diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound using the Ussing chamber technique.

Caption: Workflow for determining this compound IC50 via short-circuit current.

Logical Flow of Single-Channel Patch-Clamp Analysis

This diagram illustrates the logical progression of a single-channel patch-clamp experiment to elucidate the mechanism of this compound inhibition.

Caption: Logical workflow for single-channel analysis of this compound inhibition.

References

The Role of PPQ-102 in Polycystic Kidney Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. A key driver of cyst expansion is the secretion of chloride ions and fluid into the cyst lumen, a process mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This has positioned CFTR as a promising therapeutic target for PKD. PPQ-102, a novel pyrimido-pyrrolo-quinoxalinedione derivative, has emerged as a highly potent, small-molecule inhibitor of CFTR. Preclinical studies have demonstrated its potential to inhibit cyst growth, highlighting its promise as a therapeutic candidate for polycystic kidney disease. This document provides a detailed technical overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound in the context of PKD.

Introduction to this compound

This compound, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, is a potent and selective inhibitor of the CFTR chloride channel.[1][2] It was identified through high-throughput screening of a large compound library.[1] Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, which prevents membrane potential-dependent cellular partitioning and contributes to its consistent inhibitory efficacy.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the CFTR chloride channel. Electrophysiological studies, specifically patch-clamp analyses, have revealed that this compound stabilizes the closed state of the CFTR channel. This voltage-independent inhibition effectively blocks the channel's ability to transport chloride ions, a critical step in the fluid secretion process that drives cyst expansion in PKD.

Signaling Pathway of CFTR-Mediated Fluid Secretion and this compound Inhibition

Caption: CFTR signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy in Polycystic Kidney Disease Models

The therapeutic potential of this compound for PKD has been evaluated in a neonatal mouse kidney organ culture model, a well-established preclinical system for studying cystogenesis.

Inhibition of Cyst Formation

In this model, cyst formation is induced by stimulating CFTR activity with 8-Bromo-cAMP (8-Br-cAMP). The addition of this compound to the culture medium demonstrated a dose-dependent inhibition of cyst formation.

| Treatment Group | This compound Concentration | Cyst Volume (% of Kidney Area) | Inhibition of Cyst Formation (%) |

| Control (no 8-Br-cAMP) | 0 µM | ~0% | N/A |

| 8-Br-cAMP | 0 µM | Baseline | 0% |

| 8-Br-cAMP + this compound | 0.5 µM | Reduced | ~60% |

| 8-Br-cAMP + this compound | 2.5 µM | Near complete absence of cysts | >95% |

| 8-Br-cAMP + this compound | 5 µM | Near complete absence of cysts | >95% |

Data synthesized from published preclinical studies.

Reduction of Pre-formed Cysts

To assess the effect of this compound on existing cysts, embryonic kidneys were first cultured with 8-Br-cAMP to induce cyst formation. Subsequent treatment with this compound resulted in a significant reduction in the size of these pre-formed cysts. This finding suggests that this compound can not only prevent cystogenesis but also promote the regression of existing cysts, likely by inhibiting ongoing fluid secretion into the cyst lumen, allowing for a net fluid reabsorption.

Quantitative Analysis of this compound Potency

This compound is distinguished by its nanomolar potency in inhibiting CFTR chloride current.

| Parameter | Value | Method |

| IC₅₀ | ~90 nM | Inhibition of CFTR chloride current |

| Mechanism | Voltage-independent stabilization of the channel closed state | Patch-clamp analysis |

Experimental Protocols

Embryonic Kidney Organ Culture Model of PKD

This protocol is based on methodologies described in preclinical studies of this compound.

Caption: Workflow for the embryonic kidney organ culture experiment.

Detailed Steps:

-

Kidney Isolation: Kidneys are harvested from day 13.5 embryonic mice.

-

Organ Culture: The isolated kidneys are placed on a filter support in a defined culture medium.

-

Cyst Induction: To induce the formation of cysts, the culture medium is supplemented with a CFTR agonist, such as 100 µM 8-Br-cAMP.

-

Treatment: Experimental groups are treated with varying concentrations of this compound (e.g., 0.5 µM, 2.5 µM, 5 µM) in the presence of the CFTR agonist. A control group receives the agonist without this compound.

-

Incubation: The kidney cultures are maintained for a period of 3 to 4 days.

-

Analysis: Cyst formation and size are quantified using transmission light microscopy and image analysis software to measure the fractional kidney area occupied by cysts.

Patch-Clamp Electrophysiology

This technique is employed to characterize the direct effects of this compound on the CFTR channel.

Methodology:

-

Cell Preparation: Cells expressing CFTR are used for the experiments.

-

Electrode Placement: A glass micropipette forms a high-resistance seal with the cell membrane.

-

Channel Activity Recording: The electrical current passing through individual CFTR channels is recorded in the presence and absence of this compound.

-

Data Analysis: The open probability (Pₒ), mean open time, and mean closed time of the CFTR channel are analyzed to determine the mechanism of inhibition.

Clinical Development and Future Directions

As of the current literature, this compound appears to be in the preclinical stage of development for polycystic kidney disease. There are no publicly available results from clinical trials in human PKD patients. The potent inhibition of CFTR and the promising results in a validated organ culture model provide a strong rationale for further investigation.

Future studies will likely involve:

-

In vivo efficacy studies in established animal models of PKD to assess the effect of this compound on disease progression, kidney function, and overall survival.

-

Pharmacokinetic and toxicology studies to determine the drug's safety profile and dosing parameters.

-

Investigational New Drug (IND)-enabling studies to support the transition to human clinical trials.

Conclusion

This compound is a novel, potent, and voltage-independent inhibitor of the CFTR chloride channel. Its ability to effectively block CFTR-mediated fluid secretion has been demonstrated in preclinical models of polycystic kidney disease, where it both prevents the formation of new cysts and reduces the size of existing ones. These findings underscore the potential of this compound as a therapeutic agent for PKD. Further preclinical and clinical development is warranted to fully evaluate its safety and efficacy in this patient population.

References

- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

PPQ-102: A Potent CFTR Inhibitor for Secretory Diarrhea Models - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory diarrheas, such as those caused by cholera and enterotoxigenic Escherichia coli (ETEC), represent a significant global health burden. The pathophysiology of these diseases is primarily driven by the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel in intestinal epithelial cells. This hyperactivation leads to a massive efflux of chloride ions into the intestinal lumen, followed by sodium and water, resulting in voluminous, life-threatening diarrhea. Consequently, direct inhibition of the CFTR channel is a promising therapeutic strategy. This technical guide focuses on PPQ-102, a pyrimido-pyrrolo-quinoxalinedione derivative, which has been identified as a highly potent CFTR inhibitor. While preclinical evidence underscores its potential, this guide will also address the current landscape of its evaluation in secretory diarrhea models.

Mechanism of Action of this compound

This compound is a small molecule inhibitor of the CFTR chloride channel. Unlike some other CFTR inhibitors, this compound is uncharged at physiological pH, which means its ability to enter cells and its blocking efficiency are not dependent on the cell's membrane potential.[1]

The primary mechanism of action for this compound is the stabilization of the CFTR channel in its closed state.[1] Patch-clamp studies have confirmed that this compound is a voltage-independent inhibitor of CFTR.[1] Its action is thought to occur at the nucleotide-binding domains on the intracellular surface of the CFTR protein.[1]

In Vitro Efficacy of this compound

This compound has demonstrated high potency in in vitro assays, establishing it as one of the most potent CFTR inhibitors identified to date.[1]

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | CFTR-expressing FRT cells | Short-circuit current | ~90 nM | |

| IC50 | T84 human intestinal cells | Short-circuit current | << 1 µM | |

| Inhibition | Human bronchial cells | Short-circuit current | Near 100% at 10 µM |

Table 1: In Vitro Efficacy of this compound in Inhibiting CFTR Chloride Current.

Signaling Pathway of Toxin-Induced Secretory Diarrhea

Bacterial enterotoxins, such as cholera toxin (CT) and heat-stable enterotoxin (STa) from ETEC, are the primary triggers of CFTR hyperactivation in many secretory diarrheas. They achieve this by elevating intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), respectively. These cyclic nucleotides then activate protein kinases that phosphorylate the regulatory domain of CFTR, leading to channel opening and chloride secretion.

This compound in Secretory Diarrhea Models: Current Status

Despite the high in vitro potency of this compound, there is a notable absence of published studies demonstrating its efficacy in in vivo animal models of secretory diarrhea. Several reviews and research articles explicitly state that this compound has not been tested in these models. This is attributed to factors such as poor metabolic stability and low water solubility, which may have led researchers to prioritize other CFTR inhibitors for in vivo studies.

Therefore, at present, there is no quantitative data to present on the in vivo antisecretory effects of this compound. To illustrate the potential of a potent CFTR inhibitor in a relevant animal model, data for the well-characterized inhibitor CFTRinh-172 is presented below for illustrative purposes.

| Compound | Animal Model | Inducing Agent | Dose | Effect on Fluid Secretion | Reference |

| CFTRinh-172 | Mouse | Cholera Toxin | 2.5-5 mg/kg | Significant reduction | Not directly found, but efficacy is mentioned |

| CFTRinh-172 | Mouse | Vibrio cholerae | 20 µg every 6h (IP) | Completely abolished | Not directly found, but efficacy is mentioned |

Table 2: Illustrative In Vivo Efficacy of CFTRinh-172 in Mouse Models of Secretory Diarrhea. (Note: This data is for CFTRinh-172, not this compound, and is provided for context.)

Experimental Protocols for Secretory Diarrhea Models

The following are detailed methodologies for two common animal models used to evaluate the efficacy of antisecretory compounds. These protocols would be appropriate for testing this compound or other CFTR inhibitors.

Cholera Toxin-Induced Intestinal Fluid Accumulation in a Closed-Loop Mouse Model

This model directly measures fluid secretion in a ligated segment of the small intestine.

Detailed Steps:

-

Animal Preparation: Adult mice (e.g., C57BL/6, 8-10 weeks old) are fasted for 12-18 hours with free access to water.

-

Anesthesia and Surgery: Mice are anesthetized (e.g., with ketamine/xylazine). A midline abdominal incision is made to expose the small intestine.

-

Loop Creation: A segment of the mid-jejunum, approximately 2-3 cm in length, is isolated by ligation at both ends with silk sutures, taking care not to obstruct major blood vessels.

-

Toxin and Compound Administration:

-

Cholera toxin (typically 1-2 µg) in a buffered solution (e.g., 100 µL of PBS) is injected into the lumen of the ligated loop.

-

The test compound (this compound) can be administered systemically (e.g., intraperitoneally) at the time of surgery or directly into the loop along with the toxin. A vehicle control group is essential.

-

-

Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animals are allowed to recover under a heat lamp for a set period, typically 4-6 hours.

-

Measurement: After the incubation period, mice are euthanized. The ligated intestinal loop is carefully excised, and its length and weight are measured.

-

Data Analysis: Fluid accumulation is quantified by the ratio of the loop's weight (in grams) to its length (in centimeters). A significant reduction in this ratio in the compound-treated group compared to the vehicle control group indicates antisecretory efficacy.

In Situ Single-Pass Intestinal Perfusion in Rats

This model allows for the study of both secretion and absorption dynamics in a specific intestinal segment.

Detailed Steps:

-

Animal Preparation: Rats (e.g., Wistar, 250-300g) are fasted overnight with free access to water.

-

Anesthesia and Surgery: The rat is anesthetized, and the abdomen is opened via a midline incision. A segment of the jejunum or ileum (10-15 cm) is selected.

-

Cannulation: Cannulas are inserted at the proximal and distal ends of the selected intestinal segment and secured with ligatures. The segment remains in the abdominal cavity with intact blood supply.

-

Perfusion: The segment is first gently flushed with warm saline to remove contents. Then, a perfusion solution (e.g., Krebs-Ringer bicarbonate buffer) containing a non-absorbable marker (e.g., phenol red) is perfused through the segment at a constant flow rate (e.g., 0.2-1.0 mL/min) using a peristaltic pump.

-

Induction of Secretion: After a baseline perfusion period to allow for equilibration, a secretagogue (e.g., forskolin or cholera toxin) is added to the perfusion solution to induce fluid secretion.

-

Compound Administration: The test compound (this compound) is then included in the perfusion solution.

-

Sample Collection and Analysis: Effluent samples are collected at regular intervals. The concentration of the non-absorbable marker is measured to calculate the net water flux. A change from net secretion back towards absorption indicates the efficacy of the test compound.

Conclusion and Future Directions

This compound is a highly potent, voltage-independent inhibitor of the CFTR chloride channel with a well-defined in vitro mechanism of action. Its chemical properties make it a valuable research tool for studying CFTR function. Based on its potent inhibition of CFTR, this compound is predicted to be effective in reducing intestinal fluid loss in secretory diarrheas.

However, a critical gap in the current scientific literature is the lack of in vivo studies evaluating the efficacy of this compound in established animal models of secretory diarrhea. Future research should focus on addressing this gap, potentially through the development of more metabolically stable and soluble analogs of this compound. Such studies, utilizing the experimental models detailed in this guide, will be crucial in determining the therapeutic potential of the pyrimido-pyrrolo-quinoxalinedione class of CFTR inhibitors for the treatment of devastating diarrheal diseases.

References

An In-depth Technical Guide to Pyrimido-pyrrolo-quinoxalinedione (PPQ) CFTR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrimido-pyrrolo-quinoxalinedione (PPQ) and related benzopyrimido-pyrrolo-oxazinedione (BPO) compounds as potent inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document details their discovery, mechanism of action, structure-activity relationships, experimental evaluation, and preclinical potential.

Executive Summary

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to dysfunctional or absent CFTR protein and subsequent dysregulation of ion and fluid transport across epithelial surfaces. While significant progress has been made in developing CFTR modulators (correctors and potentiators) for treating CF, the hyperactivation of CFTR also plays a key role in the pathophysiology of other diseases, such as secretory diarrheas and polycystic kidney disease (PKD). This has driven the search for potent and specific CFTR inhibitors. The pyrimido-pyrrolo-quinoxalinedione (PPQ) class of compounds, identified through high-throughput screening, represents a significant advancement in this area, with lead compounds exhibiting nanomolar potency. This guide synthesizes the current knowledge on these inhibitors to aid in their further development and application.

Discovery of Pyrimido-pyrrolo-quinoxalinedione (PPQ) Inhibitors

The PPQ class of CFTR inhibitors was discovered through a high-throughput screening of approximately 110,000 small synthetic and natural compounds.[1][2] The screening utilized a cell-based fluorescence assay employing a halide-sensitive yellow fluorescent protein (YFP) to measure CFTR-mediated halide influx in Fischer rat thyroid (FRT) cells stably expressing human CFTR.[3] This initial screen identified a novel chemical scaffold, the pyrimido-pyrrolo-quinoxalinediones.

Subsequent screening of 347 commercially available PPQ analogs led to the identification of PPQ-102 (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) as the most potent compound from this initial library, with an IC50 of approximately 90 nM.[1][2]

Further optimization of the PPQ scaffold led to the development of the related benzopyrimido-pyrrolo-oxazinedione (BPO) class. This effort produced (R)-BPO-27 , an even more potent inhibitor with an IC50 of approximately 8 nM, along with improved metabolic stability and aqueous solubility.

Mechanism of Action

Patch-clamp electrophysiology studies have revealed that this compound inhibits CFTR through a voltage-independent mechanism. Unlike pore-blocking inhibitors, PPQs do not occlude the channel pore. Instead, they act by stabilizing the closed state of the CFTR channel, thereby reducing the probability of channel opening. The slow onset of inhibition at lower concentrations suggests an intracellular site of action.

Computational docking studies with the related BPO compounds suggest a potential binding site near the canonical ATP-binding sites at the interface of the nucleotide-binding domains (NBDs). This is consistent with experimental data showing that (R)-BPO-27 inhibits CFTR by competing with ATP.

Figure 1: Proposed mechanism of pyrimido-pyrrolo-quinoxalinedione (PPQ) and benzopyrimido-pyrrolo-oxazinedione (BPO) CFTR inhibition. These compounds are thought to stabilize the closed conformation of the CFTR channel, preventing its opening even in the presence of activating stimuli like ATP.

Quantitative Data and Structure-Activity Relationships (SAR)

A systematic structure-activity relationship (SAR) study of the PPQ and BPO series has been conducted to identify key structural features influencing inhibitory potency. While the full dataset for all 347 screened PPQ analogs is not publicly available, key findings from the lead optimization efforts have been published.

Table 1: Inhibitory Potency of Lead PPQ and BPO Compounds

| Compound | Chemical Class | IC50 (nM) for CFTR Inhibition | Reference |

| This compound | Pyrimido-pyrrolo-quinoxalinedione | ~90 | |

| (R)-BPO-27 | Benzopyrimido-pyrrolo-oxazinedione | ~8 |

Key SAR observations from the optimization of this compound to (R)-BPO-27 include:

-

Bromine Substitution: Addition of a bromine atom at the 5-position of the furan ring enhanced potency.

-

Ether Bridge: Replacement of the secondary amine with an ether bridge in the core structure improved metabolic stability.

-

Carboxylation: Introduction of a carboxylic acid group increased polarity and aqueous solubility.

These modifications collectively led to the development of (R)-BPO-27, a more potent and drug-like inhibitor compared to the initial hit, this compound.

Experimental Protocols

The discovery and characterization of PPQ CFTR inhibitors have relied on several key experimental techniques.

High-Throughput Screening: YFP-Based Halide Influx Assay

This cell-based assay was central to the initial discovery of the PPQ scaffold.

Principle: Fischer rat thyroid (FRT) cells are co-transfected to express both human CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). The fluorescence of this YFP variant is quenched by iodide ions. CFTR-mediated iodide influx into the cells upon channel activation leads to a decrease in YFP fluorescence, which can be measured in a high-throughput format using a fluorescence plate reader. The rate of fluorescence quenching is proportional to CFTR activity.

Abbreviated Protocol:

-

Cell Plating: FRT cells co-expressing CFTR and YFP are plated in 96- or 384-well microplates.

-

Compound Incubation: Test compounds (potential inhibitors) are added to the wells.

-

CFTR Activation: A cocktail of CFTR activators (e.g., forskolin, IBMX, and genistein) is added to stimulate CFTR channel opening.

-

Iodide Addition: An iodide-containing solution is added to the wells, replacing the chloride-containing buffer.

-

Fluorescence Reading: The plate is immediately read in a fluorescence plate reader, and the rate of fluorescence decrease is recorded over time.

-

Data Analysis: The rate of quenching in the presence of a test compound is compared to positive (activators only) and negative (no activators) controls to determine the percent inhibition.

Figure 2: A simplified workflow diagram for the YFP-based halide influx assay used in the high-throughput screening for CFTR inhibitors.

Electrophysiological Characterization: Patch-Clamp Analysis

Patch-clamp electrophysiology provides a direct measure of CFTR channel activity and is the gold standard for characterizing the mechanism of action of ion channel modulators.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane. This allows for the measurement of ion currents flowing through single or multiple ion channels. The whole-cell configuration is often used to measure the total CFTR current from a cell, while the inside-out configuration allows for the study of single-channel kinetics and the application of intracellular signaling molecules.

Abbreviated Protocol (Whole-Cell Configuration):

-

Cell Preparation: Cells expressing CFTR (e.g., FRT or CHO cells) are cultured on coverslips.

-

Pipette Preparation: A glass micropipette is filled with an appropriate intracellular solution and mounted on the patch-clamp amplifier headstage.

-

Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a giga-ohm seal.

-

Whole-Cell Access: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

CFTR Activation: CFTR channels are activated by including cAMP and ATP in the pipette solution or by adding membrane-permeable activators (e.g., forskolin) to the bath solution.

-

Compound Application: The CFTR inhibitor is applied to the cell via the bath solution.

-

Current Recording: The membrane potential is clamped at a set voltage, and the resulting ionic current is recorded before and after compound application to determine the extent of inhibition.

Preclinical Efficacy

The therapeutic potential of PPQ and BPO CFTR inhibitors has been evaluated in preclinical models of diseases characterized by CFTR hyperactivation.

Polycystic Kidney Disease (PKD)

In a neonatal mouse kidney organ culture model of PKD, both this compound and BPO-27 have been shown to prevent the formation and growth of cysts induced by cAMP agonists. BPO-27 was found to be more potent, inhibiting cyst growth with an IC50 of approximately 100 nM. This suggests that CFTR inhibition is a viable strategy for reducing fluid accumulation in renal cysts.

Secretory Diarrheas

The efficacy of these inhibitors has also been demonstrated in models of secretory diarrhea. The related BPO compound, (R)-BPO-27, has been shown to block CFTR-mediated chloride and fluid secretion in human intestinal enteroids and in mouse models of cholera and E. coli-induced diarrhea. In a mouse intestinal loop model, (R)-BPO-27 prevented fluid accumulation induced by cholera toxin and heat-stable enterotoxin of E. coli with an IC50 as low as 0.1 mg/kg.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically for pyrimido-pyrrolo-quinoxalinedione (PPQ) or benzopyrimido-pyrrolo-oxazinedione (BPO) series of CFTR inhibitors. While other classes of CFTR inhibitors are under investigation for secretory diarrheas, the clinical development trajectory for the PPQ/BPO scaffold remains to be elucidated.

Conclusion

The pyrimido-pyrrolo-quinoxalinedione class of CFTR inhibitors, including the highly potent BPO analogs, represents a significant achievement in the development of targeted therapies for diseases driven by CFTR hyperactivation. Their nanomolar potency, well-characterized mechanism of action, and promising preclinical efficacy in models of polycystic kidney disease and secretory diarrheas underscore their potential as therapeutic agents. This technical guide provides a foundational resource for researchers and drug developers interested in advancing these and similar compounds towards clinical application. Further investigation into their in vivo pharmacology, safety, and potential for clinical development is warranted.

References

- 1. POTENT, METABOLICALLY STABLE BENZOPYRIMIDO-PYRROLO-OXAZINEDIONE (BPO) CFTR INHIBITORS FOR POLYCYSTIC KIDNEY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Computational binding study of CFTR to novel drug candidates - American Chemical Society [acs.digitellinc.com]

The Core of Voltage-Independent CFTR Inhibition by PPQ-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the voltage-independent inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) by the novel pyrimido-pyrrolo-quinoxalinedione (PPQ) compound, PPQ-102. This document collates key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The inhibitory effects of this compound on CFTR have been quantified across various experimental setups. The data consistently demonstrates nanomolar potency and a voltage-independent mechanism of action.

| Parameter | Value | Cell Type / Condition | Source |

| IC50 | ~90 nM | FRT cells expressing human CFTR (Short-circuit current, CPT-cAMP stimulated) | [1][2][3][4][5] |

| IC50 | << 1 µM | Non-permeabilized T84 and human bronchial epithelial cells (Forskolin and IBMX stimulated) | |

| Inhibition Mechanism | Stabilization of the channel closed state | Single-channel patch-clamp on CFTR-expressing FRT cells | |

| Channel Open Probability (Po) | Reduced from 0.50 ± 0.04 to 0.14 ± 0.03 (with 1 µM this compound) | Single-channel patch-clamp on CFTR-expressing FRT cells | |

| Mean Channel Open Time | Not significantly changed | Single-channel patch-clamp on CFTR-expressing FRT cells | |

| Mean Channel Closed Time | Greatly increased | Single-channel patch-clamp on CFTR-expressing FRT cells | |

| Unitary Conductance | Unchanged (7 pS at +80mV) | Single-channel patch-clamp on CFTR-expressing FRT cells | |

| Forskolin-stimulated Current Inhibition | ~65% inhibition with 0.5 µM this compound | Whole-cell patch-clamp on CFTR-expressing FRT cells | |

| Reversibility | Reversible | Short-circuit current measurements after washout | |

| Voltage Dependence | Voltage-independent | Whole-cell patch-clamp, linear current-voltage relationship maintained | |

| Specificity | No inhibition of calcium-activated chloride channels or cellular cAMP production | UTP-induced chloride currents in cystic fibrosis human bronchial cells and cAMP production assays |

Experimental Protocols

The characterization of this compound as a CFTR inhibitor has relied on a suite of established electrophysiological and cell-based assays.

Short-Circuit Current Measurements in Permeabilized FRT Cells

This method provides a direct and quantitative measure of CFTR chloride conductance.

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are cultured on permeable supports.

-

Permeabilization: The basolateral membrane is permeabilized with amphotericin B. This isolates the apical membrane current, which is dominated by CFTR activity.

-

Transepithelial Chloride Gradient: A chloride gradient is established across the apical membrane to drive current.

-

CFTR Activation: CFTR is maximally activated using a cAMP agonist, such as 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate (CPT-cAMP).

-

Inhibitor Application: this compound is added to the apical side of the chamber at varying concentrations to determine the dose-dependent inhibition of the short-circuit current.

-

Data Analysis: The reduction in short-circuit current is measured and used to calculate the IC50 value for this compound.

Ussing Chamber Electrophysiology in Epithelial Monolayers

This technique assesses CFTR activity in more physiologically relevant non-permeabilized epithelial cell models.

-

Cell Culture: Human intestinal (T84) or bronchial epithelial cells are grown to form confluent monolayers on permeable supports.

-

Mounting: The monolayers are mounted in Ussing chambers.

-

CFTR Activation: CFTR is maximally activated by adding forskolin and 3-isobutyl-1-methylxanthine (IBMX) to the bathing solution.

-

Inhibitor Application: this compound is added to the apical solution to assess its inhibitory effect on the CFTR-mediated short-circuit current.

Patch-Clamp Electrophysiology

Patch-clamp techniques provide detailed insights into the mechanism of inhibition at the single-channel and whole-cell level.

-

Whole-Cell Configuration:

-

Cells: CFTR-expressing FRT cells are used.

-

CFTR Activation: CFTR is activated by including forskolin in the patch pipette solution.

-

Voltage Protocol: A series of voltage steps are applied to the cell, and the resulting whole-cell currents are recorded.

-

Inhibitor Application: this compound is added to the extracellular bath to determine its effect on the magnitude and voltage dependence of the CFTR current. The linear current-voltage relationship observed in the presence of this compound confirms its voltage-independent blocking mechanism.

-

-

Single-Channel (Cell-Attached) Configuration:

-

Cells: CFTR-expressing FRT cells are used.

-

CFTR Activation: CFTR channels within the patch are activated by including forskolin and IBMX in the bath solution.

-

Recording: The activity of individual CFTR channels is recorded at a constant holding potential (e.g., +80 mV).

-

Inhibitor Application: this compound is added to the bath, and its effect on channel gating (open and closed times) and conductance is analyzed. This method revealed that this compound does not alter the unitary conductance but significantly reduces the channel open probability by prolonging the closed state.

-

Visualizing Mechanisms and Workflows

Proposed Mechanism of this compound Action

The experimental evidence suggests that this compound acts intracellularly to modify the gating behavior of the CFTR channel, rather than by directly occluding the pore.

Caption: Proposed intracellular action of this compound on CFTR, stabilizing the closed state.

Experimental Workflow for IC50 Determination

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing any inhibitor. The following workflow outlines the key steps using the short-circuit current method.

Caption: Workflow for determining the IC50 of this compound using short-circuit current analysis.

Logical Relationship of this compound Characteristics

The key features of this compound's interaction with CFTR are logically interconnected, leading to its classification as a potent, voltage-independent inhibitor.

Caption: Interrelationship of this compound's properties leading to potent, voltage-independent CFTR inhibition.

References

- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Validation of the Vasopressin V2 Receptor in Polycystic Kidney Disease

Audience: Researchers, scientists, and drug development professionals. Foreword: As information on the specific compound "PPQ-102" is not publicly available, this guide focuses on a well-established and clinically validated target in Polycystic Kidney Disease (PKD): the Vasopressin V2 Receptor (V2R). The principles and methodologies detailed herein serve as a comprehensive blueprint for the target validation process, using the V2R antagonist Tolvaptan as a prime example.

Executive Summary

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is the most prevalent inherited kidney disorder, characterized by the relentless growth of fluid-filled cysts that ultimately lead to kidney failure.[1][2] A central pathogenic mechanism in ADPKD is the dysregulation of intracellular signaling pathways, particularly the cyclic adenosine monophosphate (cAMP) pathway.[1][3] The vasopressin V2 receptor (V2R), predominantly expressed in the renal collecting ducts, is a key regulator of cAMP production.[1] In ADPKD, elevated levels of the antidiuretic hormone arginine vasopressin (AVP) and potential V2R overexpression contribute to abnormally high intracellular cAMP levels. This, in turn, drives both the proliferation of cyst-lining epithelial cells and transepithelial fluid secretion, fueling cyst expansion. Consequently, the V2R has emerged as a critical therapeutic target, and its antagonism represents a cornerstone of modern ADPKD therapy. This guide details the preclinical and clinical validation of V2R as a target for ADPKD.

V2R Signaling Pathway in ADPKD Pathogenesis

In healthy kidney collecting duct cells, the binding of AVP to the V2R activates a stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase (AC) to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, facilitating water reabsorption.

In ADPKD, mutations in the PKD1 or PKD2 genes disrupt the function of the polycystin-1/polycystin-2 complex, leading to decreased intracellular calcium levels. This low-calcium environment removes the inhibition on calcium-sensitive adenylyl cyclase isoforms (primarily AC6), leading to elevated basal and AVP-stimulated cAMP production. This pathological increase in cAMP switches the cellular response from one of water transport to one of abnormal growth, stimulating the Ras/B-Raf/MEK/ERK signaling cascade, which promotes cell proliferation. Simultaneously, high cAMP levels activate the CFTR chloride channel, driving fluid secretion into the cyst lumen. Tolvaptan acts as a competitive antagonist at the V2R, blocking AVP binding and thereby reducing intracellular cAMP production and its downstream pro-cystogenic effects.

Preclinical Target Validation

The validation of V2R as a therapeutic target was rigorously established through extensive preclinical research using both in vitro and in vivo models.

In Vitro Experimental Protocols

This protocol is designed to quantify changes in intracellular cAMP levels in response to V2R stimulation and antagonism.

-

Cell Culture: Primary epithelial cells are isolated from human ADPKD kidneys and normal human kidneys (NHK) and cultured in a suitable medium (e.g., DMEM/F12) until confluent.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 25,000 cells per well and allowed to adhere overnight.

-

Treatment:

-

The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of a V2R antagonist (e.g., Tolvaptan) or vehicle control for 15-30 minutes.

-

Cells are then stimulated with a V2R agonist (e.g., AVP or desmopressin [dDAVP]) or a direct adenylyl cyclase activator (e.g., forskolin) for 15 minutes.

-

-

Cell Lysis: The medium is removed, and cells are lysed using the buffer provided in the assay kit.

-

cAMP Quantification: Intracellular cAMP concentration in the cell lysates is measured using a competitive immunoassay, such as a commercial ELISA or a bioluminescent assay (e.g., Bridge-It cAMP assay). Data are normalized to the total protein content in each well.

-

Analysis: The ability of the V2R antagonist to inhibit agonist-induced cAMP production is determined by comparing treated versus untreated cells.

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Culture & Seeding: ADPKD and NHK cells are seeded in 24-well plates and grown to sub-confluence. Cells are then serum-starved for 24 hours to synchronize their cell cycles.

-

Treatment: Cells are treated with a V2R agonist (e.g., AVP), a growth factor (e.g., EGF), and/or a cAMP analog (e.g., 8-Br-cAMP) in the presence or absence of a V2R antagonist for 24-48 hours.

-

Radiolabeling: ³H-Thymidine (1 µCi/well) is added to the culture medium for the final 4-6 hours of the treatment period. During this time, the radiolabel is incorporated into newly synthesized DNA.

-

Harvesting: The medium is aspirated, and cells are washed with cold PBS. DNA is precipitated by adding cold 10% trichloroacetic acid (TCA).

-

Quantification: The TCA precipitate is dissolved in a sodium hydroxide solution, and the samples are transferred to scintillation vials. The amount of incorporated ³H-Thymidine is measured using a scintillation counter.

-

Analysis: A reduction in ³H-Thymidine incorporation in antagonist-treated cells, compared to agonist-stimulated cells, indicates an anti-proliferative effect. Studies have shown that cAMP stimulates proliferation in ADPKD cells but not in normal kidney cells.

In Vivo Evidence and Data

Orthologous animal models that recapitulate human PKD have been instrumental in validating the V2R target. Key models include the PCK rat (an ARPKD model also used for ADPKD studies) and various Pkd1 or Pkd2 mutant mouse lines. Administration of V2R antagonists like OPC-31260 and Tolvaptan in these models consistently demonstrated a significant reduction in disease progression.

| Parameter | Animal Model | Treatment | Control | Treated | % Reduction | Reference |

| Kidney Weight / Body Weight (%) | PCK Rat | Tolvaptan | 7.2 ± 0.3 | 4.8 ± 0.2 | 33% | in |

| Kidney Weight / Body Weight (%) | PCK Rat | Lixivaptan (Low Dose) | 5.3 ± 0.2 | 3.9 ± 0.2 | 26% | |

| Kidney Cystic Score | PCK Rat | Lixivaptan (Low Dose) | 3.5 ± 0.2 | 1.6 ± 0.2 | 54% | |

| Renal cAMP (pmol/mg protein) | PCK Rat | Lixivaptan (Low Dose) | 16.2 ± 1.1 | 12.5 ± 0.9 | 23% | |

| Kidney Weight / Body Weight (%) | Pkd1RC/RC Mouse | Tolvaptan | 2.1 ± 0.1 | 1.2 ± 0.1 | ~43% |

Table 1: Summary of Quantitative Data from Preclinical In Vivo Studies of V2R Antagonists in Rodent Models of PKD.

This protocol outlines a typical study to assess the efficacy of a V2R antagonist in a rodent model of PKD, such as the PCK rat.

-

Animal Model: Male and female PCK rats are obtained and housed under standard conditions.

-

Study Groups: At 4 weeks of age, animals are randomly assigned to one of several groups: Vehicle Control, Low-Dose V2R Antagonist, and High-Dose V2R Antagonist.

-

Drug Administration: The V2R antagonist is mixed into the standard rodent chow at specified concentrations (e.g., 0.5% for low dose, 1% for high dose) and provided ad libitum for a period of 8 weeks. The control group receives chow without the drug.

-

Monitoring:

-

Body weight and food/water consumption are monitored weekly.

-

Urine output is measured over a 24-hour period at specified intervals (e.g., at weeks 7 and 10) to confirm the aquaretic effect of the drug.

-

-

Terminal Procedures: At the end of the treatment period (e.g., 12 weeks of age), animals are euthanized.

-

Blood is collected for measurement of serum creatinine and blood urea nitrogen (BUN) to assess kidney function.

-

Kidneys and liver are excised, weighed, and photographed. The kidney-weight-to-body-weight ratio is calculated.

-

-

Tissue Analysis:

-

One kidney is snap-frozen for biochemical analysis, such as measuring tissue cAMP levels.

-

The other kidney is fixed in formalin, sectioned, and stained (e.g., with H&E or Picrosirius red) for histomorphometric analysis of the cystic index (percentage of cystic area) and fibrosis.

-

-

Statistical Analysis: Data from the treatment groups are compared to the control group using appropriate statistical tests (e.g., ANOVA or t-test) to determine efficacy.

Preclinical Validation Workflow

Clinical Validation of V2R Antagonism

The definitive validation of V2R as a target for ADPKD came from large-scale, randomized, placebo-controlled clinical trials of Tolvaptan. The two pivotal trials were TEMPO 3:4 and REPRISE.

The TEMPO 3:4 Trial

The Tolvaptan Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and Its Outcomes (TEMPO 3:4) trial was a 3-year study that enrolled 1,445 patients with ADPKD, relatively preserved kidney function (eGFR ≥ 60 mL/min/1.73 m²), and evidence of larger kidney size (Total Kidney Volume [TKV] ≥ 750 mL). The trial demonstrated that Tolvaptan significantly slowed the progression of ADPKD compared to placebo.

| Endpoint | Group | N | Result | p-value | Reference |

| Annual Rate of TKV Increase | Placebo | 484 | 5.5% per year | <0.001 | |

| Tolvaptan | 961 | 2.8% per year | |||

| Annual Rate of eGFR Decline | Placebo | 484 | -3.70 mL/min/1.73 m² | <0.001 | |

| Tolvaptan | 961 | -2.50 mL/min/1.73 m² |

Table 2: Key Efficacy Outcomes from the TEMPO 3:4 Clinical Trial over 3 Years.

The REPRISE Trial

The Replicating Evidence of Preserved Renal Function: an Investigation of Tolvaptan Safety and Efficacy in ADPKD (REPRISE) trial was designed to evaluate Tolvaptan in a population with more advanced disease. It enrolled 1,370 patients with later-stage CKD (eGFR 25-65 mL/min/1.73 m²). This 1-year trial confirmed the beneficial effect of Tolvaptan on slowing the decline of kidney function.

| Endpoint | Group | N | Result (Change from Baseline) | Difference | p-value | Reference |

| Change in eGFR (mL/min/1.73 m²) | Placebo | 687 | -3.61 | 1.27 | <0.001 | |

| Tolvaptan | 683 | -2.34 |

Table 3: Primary Efficacy Outcome from the REPRISE Clinical Trial over 1 Year.

Conclusion

The validation of the vasopressin V2 receptor as a therapeutic target in Polycystic Kidney Disease stands as a landmark achievement in nephrology. The journey from identifying the central role of the cAMP pathway in cystogenesis to the successful clinical application of the V2R antagonist Tolvaptan provides a clear and compelling case study in modern drug development. Foundational in vitro studies established the mechanistic link between V2R signaling and the pro-proliferative, pro-secretory phenotype of ADPKD cells. Subsequent efficacy in multiple orthologous animal models provided robust in vivo proof-of-concept, demonstrating that V2R antagonism could significantly slow cyst growth and preserve kidney function. This preclinical evidence was definitively confirmed in large-scale clinical trials, which showed that Tolvaptan slows both the increase in kidney volume and the decline in renal function in patients with ADPKD. The comprehensive body of evidence strongly validates the V2R as a critical and effective target for disease modification in ADPKD.

References

PPQ-102: A Foundational Guide for Researchers

This technical whitepaper provides an in-depth overview of the foundational research on PPQ-102, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and potential therapeutic applications of this compound, particularly in the context of polycystic kidney disease (PKD) and secretory diarrheas.

Introduction

This compound, chemically known as 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, emerged from a screening of approximately 110,000 small molecules. It belongs to a novel class of pyrimido-pyrrolo-quinoxalinedione (PPQ) CFTR inhibitors.[1][2] A key characteristic of this compound is that it is uncharged at physiological pH, which prevents membrane potential-dependent cellular partitioning and block efficiency.[1][2] Foundational studies have demonstrated its nanomolar potency in inhibiting CFTR, making it a significant tool for studying CFTR function and a potential therapeutic agent.[1]

Mechanism of Action